molecular formula C21H22N4O2S B2886357 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(4-acetylphenyl)piperazin-1-yl)ethanone CAS No. 1203319-17-8

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(4-acetylphenyl)piperazin-1-yl)ethanone

Cat. No. B2886357
CAS RN: 1203319-17-8
M. Wt: 394.49
InChI Key: MXTVIWAVMCFEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(4-acetylphenyl)piperazin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Cancer Research

This compound has shown promise in cancer research, particularly in the development of therapies targeting Poly (ADP-Ribose) Polymerase (PARP) , which is involved in DNA repair mechanisms. Inhibitors that target PARP can make cancer cells more susceptible to chemotherapy and radiation therapy. A study has demonstrated the efficacy of similar compounds against human breast cancer cells, where they exhibited moderate to significant efficacy .

properties

IUPAC Name

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-16(26)17-4-6-19(7-5-17)23-10-12-24(13-11-23)20(27)14-18-15-28-21(22-18)25-8-2-3-9-25/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTVIWAVMCFEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(4-acetylphenyl)piperazin-1-yl)ethanone

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